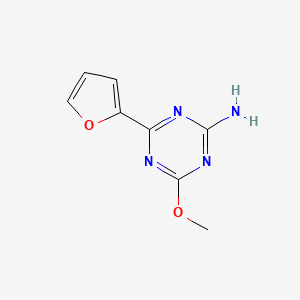![molecular formula C13H15N7O6S B5538887 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of chemical entities that exhibit unique reactivities and properties due to their distinct functional groups and structural motifs. These compounds often find applications in various fields of chemistry and materials science due to their specific characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from basic building blocks such as amino acid derivatives, sulfamidates, and chlorosulfonyl isocyanate (CSI). These methods leverage condensation, alkylation, and nucleophilic substitution reactions to construct the complex molecular architecture of sulfamide derivatives and triazine-based molecules (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives and sulfamide-based compounds has been characterized using spectroscopic methods and, in some cases, X-ray crystallography. These studies reveal the presence of key functional groups and the overall conformation of the molecules, which are crucial for their reactivity and properties. The structure and tautomerism of sulfonamide-triazine derivatives, for example, have been extensively studied, providing insights into their molecular conformation and intermolecular interactions (Branowska et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptidomimetics
- N-Aminosulfamide Peptide Mimic Synthesis : N-Aminosulfamides are peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively. Effective synthesis of aza-sulfurylglycinyl tripeptide analogs from amino acid building blocks was achieved through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Development of Filtration Membranes
- Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : Sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated increased water flux and dye rejection, indicating potential for treatment of dye solutions (Liu et al., 2012).
Herbicide Hydrolysis and Mechanisms
- Kinetics and Hydrolysis Mechanism of Chlorsulfuron and Metsulfuron-methyl : A study on the hydrolysis of chlorsulfuron and metsulfuron-methyl, both containing the N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl} moiety, was conducted. It provided insights into the conversion of these compounds into sulfonamides and carbon dioxide, contributing to understanding their environmental impact and degradation processes (Hemmamda, Calmon, & Calmon, 1994).
Carbonic Anhydrase Isoenzymes Inhibition
- Novel Sulfamides as Potential Carbonic Anhydrase Isoenzymes Inhibitors : A series of novel sulfamides were synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes. The study found that these new sulfamides had inhibition constants in the micro-submicromolar range, with potential implications in medical research (Akıncıoğlu et al., 2013).
Transport through Soil Columns
- Transport of Chlorsulfuron through Soil Columns : Research on the transport characteristics of chlorsulfuron in soil columns provided valuable insights into its mobility in agricultural soils. Understanding such mobility is crucial for predicting environmental impacts and for developing management strategies in agriculture (Veeh, Inskeep, Roe, & Ferguson, 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O6S/c1-7-4-5-9(20(22)23)6-10(7)18-27(24,25)19-12(21)16-11-14-8(2)15-13(17-11)26-3/h4-6,18H,1-3H3,(H2,14,15,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNTVCEPZIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)


![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)